tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate
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Overview
Description
tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate: is a chemical compound with a unique bicyclic structure. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties and reactivity.
Scientific Research Applications
tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate typically involves the reaction of a bicyclic precursor with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of the bicyclic precursor: This can be achieved through various organic synthesis techniques.
Reaction with tert-butyl isocyanate: The bicyclic precursor is reacted with tert-butyl isocyanate under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch or continuous flow reactors: To control the reaction environment and ensure consistent product quality.
Purification steps: Such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:
Bind to specific enzymes or receptors: Modulating their activity.
Participate in chemical reactions: Leading to the formation of active intermediates or products that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the bicyclic structure.
Tert-butyl 4-ethynylbicyclo[2.2.2]octan-1-ylcarbamate: A related compound with an ethynyl group instead of a formyl group
Uniqueness
tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate stands out due to its unique bicyclic structure and the presence of both a formyl and a tert-butyl carbamate group.
Properties
IUPAC Name |
tert-butyl N-(4-formyl-1-bicyclo[2.2.2]octanyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-14-7-4-13(10-16,5-8-14)6-9-14/h10H,4-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFVBLMGZYGPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417551-36-0 |
Source
|
Record name | tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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